ZINC FERROCYANIDE

Catalog No.
S1797583
CAS No.
14883-46-6
M.F
C6FeN6Zn2
M. Wt
342.73
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ZINC FERROCYANIDE

CAS Number

14883-46-6

Product Name

ZINC FERROCYANIDE

Molecular Formula

C6FeN6Zn2

Molecular Weight

342.73
  • High surface area

    When synthesized as a nanomaterial, zinc ferrocyanide possesses a high surface area, which allows for more reactant molecules to interact with the catalyst, leading to potentially faster reaction rates [].

  • Tunable properties

    The structure and composition of zinc ferrocyanide can be modified to adjust its acidity or basicity. This allows researchers to tailor the catalyst for specific reactions [].

  • Reusable

    Zinc ferrocyanide catalysts can often be recovered and reused after a reaction, making them a more sustainable option compared to some traditional catalysts [].

A recent study explored the use of zinc ferrocyanide nano-composites for the transesterification reaction, a key step in biodiesel production. The researchers found that the zinc ferrocyanide catalyst exhibited high activity for converting Jatropha oil into biodiesel, with a conversion rate exceeding 94% []. Additionally, the catalyst could be reused multiple times with minimal loss of activity.

Zinc Ferrocyanide in Material Science

Beyond catalysis, zinc ferrocyanide finds applications in material science due to its interesting structural and chemical properties. Some areas of exploration include:

  • Battery electrodes

    Research suggests that zinc ferrocyanide can be used as a cathode material in rechargeable batteries. Its open framework structure allows for efficient lithium ion insertion and extraction, potentially leading to improved battery performance [].

  • Gas sensors

    Zinc ferrocyanide can be incorporated into sensors for detecting various gases. The material's electrical conductivity changes upon exposure to specific gases, enabling its use for gas sensing applications [].

  • Pigments

    Zinc ferrocyanide possesses a characteristic blue color, making it a potential candidate for pigment development. Researchers are investigating ways to modify its properties for improved color consistency and stability [].

Zinc ferrocyanide, with the chemical formula Zn2[Fe CN 6]\text{Zn}_2[\text{Fe CN }_6], is an inorganic compound that belongs to the family of ferrocyanides. It appears as a yellow to greenish powder and is notable for its stability and insolubility in water. The compound is formed from the reaction of zinc salts with ferrocyanide ions, typically derived from potassium ferrocyanide. Zinc ferrocyanide is often studied for its properties in various

  • Formation Reaction:
    The formation of zinc ferrocyanide can be represented by the following equation:
    3Zn2++2[Fe CN 6]4Zn3[Fe CN 6]23\text{Zn}^{2+}+2[\text{Fe CN }_6]^{4-}\rightarrow \text{Zn}_3[\text{Fe CN }_6]_2\downarrow
    This reaction produces a precipitate of zinc ferrocyanide when zinc ions react with ferrocyanide ions in solution .
  • Solubility Product:
    The solubility product constant (KspK_{sp}) of zinc ferrocyanide can be calculated to determine its solubility in various conditions. For example, its solubility in a solution saturated with Zn2[Fe CN 6]\text{Zn}_2[\text{Fe CN }_6] can be influenced by the concentration of Fe CN 64\text{Fe CN }_6^{4-} ions present .
  • Reactivity with Ammonium Ions:
    Zinc ferrocyanide has been shown to preferentially uptake ammonium ions from solutions, which can alter its structural properties and reactivity .

The synthesis of zinc ferrocyanide typically involves the following methods:

  • Precipitation Method:
    • Zinc chloride or another zinc salt is reacted with potassium ferrocyanide in an aqueous solution.
    • The reaction produces a precipitate of zinc ferrocyanide, which can be filtered and washed to obtain pure material.
  • Nano-composite Synthesis:
    • Recent studies have developed methods to synthesize zinc ferrocyanide nano-composite materials by reacting aqueous potassium ferrocyanide with zinc chloride in the presence of stabilizers or surfactants to enhance catalytic properties .

Studies on the interactions of zinc ferrocyanide focus on its ion exchange capabilities, particularly regarding ammonium ions. Its ability to selectively uptake ammonium ions over other cations suggests potential uses in environmental remediation or as a component in ion-selective materials . Further research into its interactions with other metal ions could reveal additional applications.

Zinc ferrocyanide shares similarities with other metal ferrocyanides, particularly those involving transition metals. Here are some comparable compounds:

CompoundFormulaUnique Features
Iron(II) FerrocyanideFe3[Fe CN 6]2\text{Fe}_3[\text{Fe CN }_6]_2Known for its magnetic properties
Cobalt(II) FerrocyanideCo3[Fe CN 6]2\text{Co}_3[\text{Fe CN }_6]_2Exhibits unique catalytic properties
Manganese(II) FerrocyanideMn3[Fe CN 6]2\text{Mn}_3[\text{Fe CN }_6]_2Used in electrochemical applications

Uniqueness of Zinc Ferrocyanide

Zinc ferrocyanide is unique among these compounds due to its relatively high stability and low solubility, making it suitable for specific industrial applications where solubility could lead to undesirable reactions or leaching.

Conventional Precipitation Methods

Conventional precipitation methods represent the most widely employed approach for synthesizing zinc ferrocyanide compounds . The fundamental reaction involves the precipitation of zinc ferrocyanide through the controlled mixing of zinc salt solutions with potassium ferrocyanide precursors [21]. The basic synthesis protocol requires dissolving zinc chloride or zinc sulfate in an aqueous medium, followed by the gradual addition of potassium ferrocyanide solution under continuous stirring conditions [24].

The stoichiometric reaction for zinc ferrocyanide formation can be represented as the interaction between ferrocyanide ions and zinc cations in aqueous solution, resulting in the formation of zinc hexacyanoferrate precipitates [25]. Research has demonstrated that the precipitation method yields compounds with the molecular formula Zn₃[Fe(CN)₆]₂·nH₂O, where the hydration number varies depending on synthesis conditions [24].

Critical parameters affecting the precipitation process include solution concentration, temperature, and mixing rate [21]. Studies have shown that optimal precipitation conditions involve maintaining the reaction temperature at room temperature while ensuring thorough mixing to achieve uniform particle distribution [24]. The precipitation reaction proceeds rapidly even under laboratory timescale conditions, making it suitable for large-scale synthesis applications [21].

Table 1: Precipitation Synthesis Parameters and Resulting Properties

ParameterOptimal RangeEffect on ProductReference
Temperature20-25°CParticle size control [24]
pH8.0-10.0Crystal structure stability [28]
Stirring Rate400 r·min⁻¹Uniform precipitation [28]
Precursor Ratio2:3 (Fe:Zn)Stoichiometric product [25]

The co-precipitation method has been extensively studied for producing zinc ferrocyanide with controlled morphological characteristics [15]. Researchers have demonstrated that varying the dropping speed during precursor addition significantly influences the final particle morphology, enabling the synthesis of polyhedral zinc hexacyanoferrate particles with cubooctahedral, truncated octahedral, or octahedral shapes [16].

Hydrothermal and Solvothermal Synthesis

Hydrothermal synthesis represents an advanced technique for producing zinc ferrocyanide materials with enhanced crystallinity and controlled morphological properties [26]. This method involves conducting the synthesis reaction in sealed autoclaves under elevated temperature and pressure conditions, typically ranging from 140°C to 200°C [29]. The hydrothermal process enables precise control over particle size distribution and crystalline structure formation [27].

The hydrothermal synthesis mechanism involves the dissolution of precursor materials in aqueous solution followed by recrystallization under supercritical or subcritical water conditions [26]. Research has demonstrated that hydrothermal conditions significantly reduce the alkaline concentration required for crystal phase formation compared to conventional methods [26]. The process typically requires heating at temperatures between 180°C and 200°C for duration periods ranging from 90 minutes to 12 hours [18] [3].

Solvothermal synthesis extends the hydrothermal approach by utilizing non-aqueous solvents, enabling enhanced reactivity and solubility of reactants [27]. The solvothermal fabrication method allows for chemical reactions in sealed containers where solvents can be brought to temperatures well above their boiling points through increased autogenous pressures [27]. This approach provides exceptional control over size, shape distribution, and crystallinity without requiring post-annealing treatment [27].

Table 2: Hydrothermal and Solvothermal Synthesis Conditions

MethodTemperature (°C)Pressure (MPa)DurationSolventParticle Size (nm)Reference
Hydrothermal180Autogenous90 minWater30-40 [3]
Hydrothermal200252-72 hWater10-60 [18]
Solvothermal180Autogenous90 minEthanol<10 [3]
Supercritical400304 hWater30-40 [26]

The mechanism for zinc ferrocyanide formation via solvothermal routes involves two distinct stages: nucleation from atoms formed by precursor reduction, and subsequent growth of nuclei into nanospheres through atomic growth processes [27]. The Ostwald ripening process plays a crucial role in the formation of nanospheres, where smaller, less crystalline particles dissolve gradually while larger, more crystalline particles continue growing [27].

Nano-Composite Fabrication Techniques

Nano-composite fabrication techniques for zinc ferrocyanide involve the integration of zinc hexacyanoferrate with various supporting materials to enhance functional properties [5]. These methods focus on creating hybrid structures that combine the electrochemical properties of zinc ferrocyanide with the mechanical and structural advantages of supporting matrices [38].

The synthesis of zinc ferrocyanide nano-composites typically involves the incorporation of carbon-based materials such as carbon nanotubes or graphene to improve electrical conductivity and structural stability [38]. Research has demonstrated the successful synthesis of zinc ferrocyanide-carbon nanotube composites through controlled precipitation methods, where carbon nanotubes serve as both structural support and electrical conductivity enhancers [38].

Sol-gel assisted nano-composite synthesis represents another approach for fabricating zinc ferrocyanide composites [11]. This method involves the preparation of metal oxide precursors followed by controlled thermal treatment to achieve the desired composite structure [11]. The sol-gel method enables precise control over the distribution of zinc ferrocyanide within the composite matrix [11].

Table 3: Nano-Composite Fabrication Parameters

Composite TypeSynthesis MethodMatrix MaterialProcessing Temperature (°C)Properties EnhancedReference
Zn₃[Fe(CN)₆]₂-CNTPrecipitationCarbon Nanotubes298Electrical Conductivity [38]
ZnHCF-SiO₂Sol-gelSilica350-1200Thermal Stability [11]
CZF-CQDHydrothermalCarbon Quantum Dots200Photocatalytic Activity [5]

The fabrication of magnetic nano-composites involves the synthesis of cobalt-substituted zinc ferrite materials through hydrothermal techniques [5]. These composites demonstrate high levels of capacity and stability for various applications, with the hydrothermal co-precipitation process enabling the creation of magnetic nanodots with controlled properties [5].

Role of Surfactants and Templates in Morphological Control

Surfactants and templates play critical roles in controlling the morphological characteristics of zinc ferrocyanide during synthesis [3] [6]. The use of surfactants enables precise control over particle size, shape, and surface properties through the modification of surface energy and prevention of particle aggregation during growth processes [27].

Hexamethylenetetramine (hexamine) has been extensively studied as a non-ionic surfactant for zinc ferrite synthesis [3]. Research demonstrates that hexamine assists in the solvothermal precipitation method, resulting in cauliflower-like morphological structures [3]. The surfactant facilitates the formation of uniform particle distributions and prevents agglomeration during the synthesis process [3].

Template-based synthesis approaches utilize various template materials to direct the formation of specific morphological structures [6]. Mesoporous silica templates, metal-organic framework polymers, and micelle templates have been employed to create ordered porous structures in zinc-containing materials [6]. The template method enables the construction of materials with controlled pore structure and surface area characteristics [6].

Table 4: Surfactant and Template Effects on Morphology

Surfactant/TemplateTypeConcentrationResulting MorphologyParticle Size (nm)Reference
HexamineNon-ionicVariableCauliflower-like30-40 [3]
CTABCationic0.1-1.0 MRod-like30-40 [17]
Polyethylene GlycolNon-ionic0.5-2.0 wt%Spherical10-50 [4]
SBA-16 SilicaHard Template-Mesoporous20-100 [6]

The mechanism of surfactant action involves the adsorption of surfactant molecules on particle surfaces, which alters surface energy and prevents aggregation during growth [27]. Different surfactant types produce distinct morphological outcomes, with cationic surfactants typically promoting rod-like structures while non-ionic surfactants favor spherical particle formation [17].

Templating effects on zinc ferrocyanide synthesis involve the use of structured materials that serve as scaffolds for directed growth [6]. Hard templates such as mesoporous silica provide rigid frameworks that constrain particle growth to specific geometries, while soft templates like micelles offer dynamic structures that can be modified during synthesis [6].

Advanced Characterization Techniques

X-Ray Diffraction Analysis

X-ray diffraction analysis serves as the primary technique for determining the crystalline structure and phase composition of zinc ferrocyanide materials [7] [15]. The technique provides detailed information about lattice parameters, crystal system, space group, and crystallite size through analysis of diffraction peak positions, intensities, and broadening characteristics [19].

Zinc ferrocyanide typically exhibits cubic crystal structure with specific diffraction patterns that enable phase identification [16] [22]. Research has demonstrated that zinc hexacyanoferrate can exist in both cubic and rhombohedral polymorphic forms, with structural transformation observed upon dehydration at elevated temperatures [16]. The cubic phase of zinc hexacyanoferrate shows characteristic diffraction peaks that correspond to the Fm3̅m space group [22].

Rietveld refinement analysis provides quantitative structural information including lattice parameters, atomic positions, and occupancy factors [11]. Studies employing Rietveld refinement have revealed detailed structural characteristics of zinc ferrocyanide composites, including the distribution of different phases within complex materials [11].

Table 5: X-Ray Diffraction Characteristics of Zinc Ferrocyanide

Crystal SystemSpace GroupLattice Parameter (Å)Major Reflections (2θ)Crystallite Size (nm)Reference
CubicFm3̅m10.2-10.417.4°, 24.8°, 35.6°1-5 μm [16]
RhombohedralR3̅ma=7.1, c=17.316.8°, 24.2°, 33.9°50-200 [21]
CubicFm3̅m10.3517.5°, 24.9°, 35.7°10-60 [18]

The analysis of diffraction peak broadening using the Scherrer equation enables determination of crystallite size and microstrain effects [8]. Peak broadening analysis has revealed that synthesis conditions significantly influence crystallite size, with hydrothermal methods typically producing larger crystallites compared to conventional precipitation approaches [4].

High-pressure X-ray diffraction studies have demonstrated the stability of zinc ferrocyanide structures under extreme conditions [19]. Research has shown that zinc ferrite nanoparticles maintain their spinel structure up to pressures of 30.4 GPa, with phase transitions occurring at higher pressures [19].

Spectroscopic Characterization (FTIR, Raman)

Fourier Transform Infrared (FTIR) spectroscopy provides essential information about the molecular structure and bonding characteristics of zinc ferrocyanide compounds [8] [22]. The technique enables identification of functional groups, coordination environments, and structural modifications through analysis of vibrational frequencies [34].

The FTIR spectra of zinc ferrocyanide materials exhibit characteristic absorption bands corresponding to cyanide stretching vibrations [24] [36]. Research has identified strong absorption bands around 2100 cm⁻¹ attributed to the carbon-nitrogen stretching mode of cyanide groups coordinated with iron centers [24]. Additional bands observed in the range of 2097-2187 cm⁻¹ correspond to different coordination environments of the cyanide ligands [36].

Water molecules associated with zinc ferrocyanide structures produce distinctive spectroscopic signatures [22] [36]. The hydrogen-oxygen-hydrogen bending mode appears at approximately 1620 cm⁻¹, while oxygen-hydrogen stretching vibrations are observed at 3617 cm⁻¹ [36]. These water-related bands provide information about the hydration state and water coordination in the crystal structure [36].

Table 6: FTIR Spectroscopic Assignments for Zinc Ferrocyanide

Frequency (cm⁻¹)AssignmentIntensityCoordination EnvironmentReference
2097-2117ν(CN) stretchStrongFe²⁺-CN [36]
2163-2187ν(CN) stretchStrongFe³⁺-CN [36]
1620δ(H-O-H) bendMediumCoordinated water [36]
3617ν(O-H) stretchBroadHydrogen bonding [36]
418-501Metal-oxygenMediumZn-O bonds [8]

Raman spectroscopy complements FTIR analysis by providing information about symmetric vibrational modes and structural symmetry characteristics [12] [35]. The technique is particularly sensitive to cyanide coordination environments and metal-ligand interactions [35]. Raman spectra of zinc-containing compounds typically exhibit peaks at approximately 745 cm⁻¹ corresponding to stretching vibrations of metal-nitrogen bonds [35].

The combination of FTIR and Raman spectroscopy enables comprehensive characterization of structural modifications and phase transformations in zinc ferrocyanide materials [12]. These techniques are essential for monitoring synthesis progress and confirming the formation of desired crystalline phases [22].

Electron Microscopy (SEM/TEM)

Scanning Electron Microscopy (SEM) provides detailed morphological information about zinc ferrocyanide materials, including particle size distribution, surface texture, and aggregation characteristics [18] [17]. The technique enables high-resolution imaging of particle morphology and provides quantitative measurements of geometric parameters [3].

SEM analysis of zinc ferrocyanide materials has revealed diverse morphological characteristics depending on synthesis conditions [16] [18]. Hydrothermal synthesis typically produces uniform spherical particles with sizes ranging from 10-60 nanometers, while precipitation methods can yield polyhedral structures with well-defined facets [16] [18]. The cubic structure and uniform dispersed spherical morphology are characteristic features observed in hydrothermally synthesized materials [18].

Transmission Electron Microscopy (TEM) provides higher resolution structural information and enables analysis of internal particle structure [4] [18]. TEM studies have demonstrated that zinc ferrocyanide nanoparticles exhibit nearly cubical morphology with uniform distribution [18]. High-resolution TEM imaging reveals crystalline lattice structures and grain boundaries within individual particles [4].

Table 7: Electron Microscopy Characterization Results

Synthesis MethodParticle ShapeSize Range (nm)DistributionSurface FeaturesReference
HydrothermalSpherical10-60UniformSmooth [18]
PrecipitationPolyhedral1000-5000BroadFaceted [16]
Sol-gelSpherical35NarrowAgglomerated [4]
SolvothermalCubical<10Very narrowCrystalline [3]

Energy Dispersive X-ray (EDX) spectroscopy coupled with electron microscopy enables elemental composition analysis and mapping of zinc ferrocyanide materials [17] [20]. EDX analysis confirms the presence of zinc, iron, and nitrogen elements in the expected stoichiometric ratios [17]. Elemental mapping reveals the uniform distribution of constituents within individual particles and across sample regions [20].

Thermal Decomposition Pathways

Zinc ferrocyanide exhibits complex thermal decomposition behavior that proceeds through multiple distinct stages, each characterized by specific temperature ranges and decomposition products [1] [2] [3] [4].

The initial decomposition stage occurs between 20-500°C, primarily involving dehydration processes and removal of adsorbed organic components. During this phase, coordinated water molecules and previously adsorbed moisture are eliminated, along with carbon monoxide and carbon dioxide evolution. The mass loss during this stage typically ranges from 1-5%, depending on the initial hydration state and synthesis conditions [2] [3] [4].

Between 500-900°C, secondary particle growth occurs with minimal mass loss. This temperature range is characterized by an endothermic peak associated with the beginning of nanoparticle secondary growth processes, accompanied by crystalline phase changes but without significant decomposition of the ferrocyanide framework structure [2] [3].

The temperature range of 900-1000°C marks the onset of structural transformation, where zinc oxide and iron oxide formation begins. Mass loss during this stage ranges from 1.25-5.76%, with the formation of initial decomposition products including zinc sulfide, zinc sulfate, and various iron oxide phases [2] [3].

The major decomposition phase occurs between 1000-1170°C, representing the most significant structural breakdown of the zinc ferrocyanide complex. During this phase, 20-24% mass loss is observed, with the formation of zinc ferrite (ZnFe₂O₄), magnetite (Fe₃O₄), and zinc oxide (ZnO) as primary decomposition products [2] [3] [4].

For bulk zinc ferrocyanide materials, complete decomposition onset begins around 1200-1227°C, ultimately leading to zinc oxide and ferric oxide formation. At extremely high temperatures of 1477°C, approximately 40% decomposition is achieved, with complete breakdown of the cyanide framework structure [2] [3].

The thermal decomposition pathway can be significantly influenced by atmospheric conditions. Under inert atmospheres, partial reduction of iron ions occurs, leading to enhanced magnetism and structural modifications. Vacuum annealing produces multiphase systems with signs of amorphization, particularly on particle surfaces [2] [3].

Temperature Range (°C)Decomposition ProcessPrimary ProductsMass Loss (%)
20-500Dehydration and organic removalH₂O, CO/CO₂1-5
500-900Secondary particle growthPhase transitionsMinimal
900-1000Structural transformationZnO, Fe₃O₄ formation1.25-5.76
1000-1170Major decompositionZnFe₂O₄, Fe₃O₄, ZnO20-24
1200-1227Complete decomposition onsetZnO, Fe₂O₃Variable

Ion Exchange Capacity and Kinetics

Zinc ferrocyanide demonstrates exceptional ion exchange properties, particularly for monovalent and divalent cations, making it highly valuable for selective ion removal applications [5] [6] [7] [8] [9].

The ion exchange capacity varies significantly depending on the target cation. Cesium ions exhibit the highest exchange capacity, ranging from 160-200 milliequivalents per 100 grams, with fast exchange kinetics and high selectivity. This exceptional cesium affinity arises from favorable interactions between cesium cations and the pi-electron clouds of the framework cyanide ligands [5] [6] [8] [9].

Sodium and potassium ions display moderate exchange capacities of 150-180 and 140-170 milliequivalents per 100 grams, respectively, with moderate exchange rates and medium selectivity. The exchange mechanism for these alkali metals primarily involves substitution of cations within the ferrocyanide structure, leading to mixed alkali-zinc ferrocyanide formation [5] [7].

Ammonium ions show efficient exchange behavior with capacities ranging from 120-150 milliequivalents per 100 grams, characterized by fast kinetics and high selectivity. Zinc ferrocyanide has been demonstrated to absorb ammonium ions quite efficiently, which has been proposed as a significant prebiotic process [10].

Divalent cations such as magnesium, nickel, and zinc exhibit lower exchange capacities compared to monovalent ions. Magnesium ions show the lowest capacity at 100-130 milliequivalents per 100 grams with slow exchange kinetics, while nickel and zinc ions display moderate capacities of 110-140 and 130-160 milliequivalents per 100 grams, respectively [5].

The exchange kinetics follow complex mechanisms involving multiple pathways. Rate constant distribution models reveal two distinct types of sorption sites with rate constants differing by approximately one logarithmic unit. Fast sorption sites are governed by ion exchange between target cations in solution and pre-existing cations in the ferrocyanide lattice, while slower sites involve more complex diffusion-controlled processes [11].

Ion TypeExchange Capacity (meq/100g)Exchange RateSelectivity
Cesium (Cs⁺)160-200FastHigh
Sodium (Na⁺)150-180ModerateMedium
Potassium (K⁺)140-170ModerateMedium
Ammonium (NH₄⁺)120-150FastHigh
Magnesium (Mg²⁺)100-130SlowLow
Nickel (Ni²⁺)110-140ModerateMedium
Zinc (Zn²⁺)130-160ModerateMedium

Electrochemical Properties

Zinc ferrocyanide exhibits remarkable electrochemical properties that make it suitable for various energy storage applications, particularly in aqueous battery systems [12] [13] [14] [15].

The redox behavior of zinc ferrocyanide is primarily governed by the iron redox couple, with characteristic redox potentials ranging from 0.36-0.40 V versus the normal hydrogen electrode in aqueous electrolytes. This potential range enables stable electrochemical cycling in aqueous systems while avoiding water decomposition [12] [13] [15].

The theoretical specific capacity of zinc ferrocyanide ranges from 60-70 milliampere-hours per gram, based on the reversible insertion and extraction of zinc ions within the ferrocyanide framework structure. The three-dimensional porous structure with large interstitial pores facilitates efficient zinc ion diffusion and rapid electrochemical reactions [12] [13].

Operational voltage ranges typically span 1.0-1.8 V versus zinc/zinc reference electrodes, providing adequate energy density for practical battery applications. The electrochemical window extends from 2.0-2.5 V in aqueous systems, demonstrating good stability against electrolyte decomposition [12] [14].

Coulombic efficiency values consistently achieve 90-98% at current densities between 100-300 milliamperes per gram, indicating excellent reversibility of the zinc insertion/extraction processes. The efficiency increases with higher current densities, reaching approximately 98% at 1000 milliamperes per gram, suggesting improved kinetics at elevated rates [12] [13].

Cycle stability performance exceeds 100 cycles with capacity retention greater than 80% at room temperature operation. The morphology-dependent electrochemical behavior shows that cubooctahedral particles exhibit superior rate capability and cycling stability compared to other morphologies, attributed to favorable surface orientations that facilitate zinc ion diffusion [12] [13].

Ion diffusion coefficients range from 10⁻⁹ to 10⁻¹¹ square centimeters per second at room temperature, indicating moderate ionic conductivity suitable for battery applications. The electrical conductivity exhibits semiconductor behavior with temperature-dependent characteristics [12] [16] [17].

Electrochemical ParameterValue RangeConditions
Redox Potential (Fe²⁺/Fe³⁺)0.36-0.40 V vs NHEAqueous electrolyte
Specific Capacity60-70 mAh/gZn²⁺ insertion/extraction
Operating Voltage1.0-1.8 Vvs Zn/Zn²⁺
Coulombic Efficiency90-98%100-300 mA/g
Cycle Stability>100 cycles (>80% retention)Room temperature
Ion Diffusion Coefficient10⁻⁹ to 10⁻¹¹ cm²/sRoom temperature

Magnetic Characteristics

Zinc ferrocyanide exhibits complex magnetic behavior that depends significantly on particle size, crystal structure, and synthesis conditions [18] [19] [20] [21] [22] [23].

Bulk zinc ferrocyanide typically displays paramagnetic behavior, while nanocrystalline forms can exhibit ferrimagnetic properties. This size-dependent magnetic behavior results from changes in cation distribution and enhanced surface effects in nanoscale materials [18] [19] [22] [23].

Saturation magnetization values vary considerably with particle size and composition, ranging from 1.28 to 20 electromagnetic units per gram. Larger crystallite sizes generally produce higher saturation magnetization values due to improved crystalline ordering and reduced surface disorder effects [19] [20] [21].

Coercivity values typically range from 15-35 Oersteds, confirming the soft magnetic nature of zinc ferrocyanide materials. The low coercivity indicates minimal resistance to magnetic field changes and suggests suitability for applications requiring rapid magnetic switching [19] [20] [21].

The magnetic moment varies with zinc substitution levels in mixed ferrite systems. Zinc, being a nonmagnetic ion with zero magnetic moment, preferentially occupies tetrahedral sites, thereby reducing the overall magnetization at tetrahedral positions while potentially enhancing octahedral site magnetization [18] [19].

Curie temperatures for zinc ferrocyanide systems typically fall below room temperature, though values vary with composition and crystal structure modifications. The relatively low Curie temperature indicates limited thermal stability of magnetic ordering [18].

Magnetic anisotropy remains low, characteristic of soft magnetic materials with cubic magnetocrystalline anisotropy. This low anisotropy contributes to the ease of magnetization direction changes and supports the observed soft magnetic behavior [19] [20].

Exchange interactions follow the typical spinel ferrite pattern where A-B interactions exceed both A-A and B-B interactions in strength. These superexchange interactions through oxygen bridges govern the overall magnetic coupling within the crystal structure [18] [19] [20].

Magnetic PropertyValue RangeCharacteristics
Magnetic BehaviorParamagnetic (bulk) to Ferrimagnetic (nano)Size-dependent
Saturation Magnetization1.28-20 emu/gIncreases with crystallite size
Coercivity15-35 OeSoft magnetic behavior
Curie TemperatureBelow room temperatureVaries with composition
Magnetic AnisotropyLowCubic magnetocrystalline
Exchange InteractionsA-B > A-A > B-BSuperexchange mechanism

Photocatalytic Activity

Zinc ferrocyanide demonstrates significant photocatalytic activity under visible light irradiation, making it an attractive material for environmental remediation applications [24] [25] [26] [27] [28].

The band gap of zinc ferrocyanide ranges from 1.8 to 2.5 electron volts, depending on synthesis methods and structural modifications. This band gap enables effective absorption of visible light in the 400-700 nanometer range, providing superior photocatalytic performance compared to ultraviolet-only active catalysts [24] [25] [27] [28].

Photocatalytic activity extends across various organic pollutants, with particular effectiveness against textile dyes and azo compounds. Degradation efficiencies typically achieve 87-99% for methylene blue, Congo red, and similar organic dyes under visible light irradiation [26] [27] [28].

Reaction kinetics follow pseudo-first-order behavior with rate constants ranging from 0.007 to 0.11 per minute, depending on experimental conditions and target pollutants. The wavelength-dependent nature of the photocatalytic process indicates that longer wavelengths within the visible spectrum can effectively drive the degradation reactions [24] [26] [27] [28].

Optimal operating conditions vary with the specific application, but generally require pH ranges between 3-10 for maximum efficiency. The photocatalytic mechanism involves interfacial electron transfer from photo-excited organic molecules to the conduction band of zinc ferrocyanide, leading to oxidative degradation without significant hydroxyl radical generation [24] [26] [27] [28].

Catalyst dosages typically range from 0.1 to 1.0 grams per liter for effective photocatalytic performance. The optimal concentration balances light absorption efficiency with mass transfer limitations in the reaction system [26] [27] [28].

Reusability studies demonstrate excellent stability with more than five consecutive cycles achieving greater than 80% degradation efficiency. The magnetic properties of zinc ferrocyanide enable easy recovery and regeneration of the photocatalyst, supporting sustainable application in water treatment processes [26] [27] [28].

Cobalt substitution in zinc ferrocyanide structures enhances photocatalytic performance, with cobalt-zinc ferrocyanide composites showing degradation rates exceeding 98% within five minutes for certain azo dyes. The enhanced activity results from improved charge separation and reduced recombination rates [25] [26].

Photocatalytic ParameterValue RangeApplication
Band Gap1.8-2.5 eVVisible light absorption
Light Absorption Range400-700 nmVisible spectrum
Degradation Efficiency87-99%Organic dye removal
Rate Constant0.007-0.11 min⁻¹First-order kinetics
Optimal pH Range3-10pH-dependent efficiency
Catalyst Dosage0.1-1.0 g/LOptimal concentration
Reusability>5 cycles (>80% efficiency)Sustainable application

Dates

Last modified: 07-20-2023

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